Cas no 2648935-47-9 ((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}pentanoic acid)

(2S)-2-{3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}pentanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly used in solid-phase peptide synthesis (SPPS). The Fmoc moiety provides selective protection for the amine functionality, enabling controlled deprotection under mild basic conditions while maintaining acid-labile side-chain protections. The compound’s chiral center (2S-configuration) ensures stereochemical integrity in peptide assembly, while the branched aliphatic side chain contributes to hydrophobic interactions in peptide design. Its structural features make it suitable for synthesizing complex peptides with precise sequence control. The product is typically employed in research and pharmaceutical development, where high-purity building blocks are critical for achieving desired peptide properties.
(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}pentanoic acid structure
2648935-47-9 structure
商品名:(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}pentanoic acid
CAS番号:2648935-47-9
MF:C27H34N2O5
メガワット:466.569267749786
CID:6399759
PubChem ID:165581514

(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}pentanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}pentanoic acid
    • 2648935-47-9
    • EN300-1529384
    • (2S)-2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}pentanoic acid
    • インチ: 1S/C27H34N2O5/c1-4-9-24(26(31)32)29-25(30)14-18(17(2)3)15-28-27(33)34-16-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h5-8,10-13,17-18,23-24H,4,9,14-16H2,1-3H3,(H,28,33)(H,29,30)(H,31,32)/t18?,24-/m0/s1
    • InChIKey: VVMVVLTYHIVTSO-LUTIACGYSA-N
    • ほほえんだ: O(C(NCC(CC(N[C@H](C(=O)O)CCC)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 466.24677219g/mol
  • どういたいしつりょう: 466.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 12
  • 複雑さ: 675
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 105Ų

(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}pentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1529384-10.0g
(2S)-2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}pentanoic acid
2648935-47-9
10g
$14487.0 2023-06-05
Enamine
EN300-1529384-0.1g
(2S)-2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}pentanoic acid
2648935-47-9
0.1g
$2963.0 2023-06-05
Enamine
EN300-1529384-0.5g
(2S)-2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}pentanoic acid
2648935-47-9
0.5g
$3233.0 2023-06-05
Enamine
EN300-1529384-5000mg
(2S)-2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}pentanoic acid
2648935-47-9
5000mg
$9769.0 2023-09-26
Enamine
EN300-1529384-250mg
(2S)-2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}pentanoic acid
2648935-47-9
250mg
$3099.0 2023-09-26
Enamine
EN300-1529384-1000mg
(2S)-2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}pentanoic acid
2648935-47-9
1000mg
$3368.0 2023-09-26
Enamine
EN300-1529384-10000mg
(2S)-2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}pentanoic acid
2648935-47-9
10000mg
$14487.0 2023-09-26
Enamine
EN300-1529384-0.25g
(2S)-2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}pentanoic acid
2648935-47-9
0.25g
$3099.0 2023-06-05
Enamine
EN300-1529384-100mg
(2S)-2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}pentanoic acid
2648935-47-9
100mg
$2963.0 2023-09-26
Enamine
EN300-1529384-1.0g
(2S)-2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}pentanoic acid
2648935-47-9
1g
$3368.0 2023-06-05

(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}pentanoic acid 関連文献

Related Articles

(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}pentanoic acidに関する追加情報

Introduction to CAS No. 2648935-47-9: (2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}pentanoic Acid

CAS No. 2648935-47-9 refers to the compound known as (2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}pentanoic acid. This compound is a complex organic molecule with significant applications in the fields of biochemistry and pharmacology. The structure of this compound is characterized by its stereochemistry at the second carbon atom, which is in the S configuration, as indicated by the (2S) designation.

The compound's structure includes a pentanoic acid backbone, with a substituent at the second carbon atom. This substituent is a complex group that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino group, and a methyl group. The Fmoc group is a well-known protecting group used in peptide synthesis, which plays a crucial role in controlling the reactivity of the amino group during chemical reactions.

Recent studies have highlighted the importance of such compounds in the development of novel therapeutic agents. The presence of the Fmoc group allows for precise control over the synthesis of peptides and proteins, making this compound a valuable tool in drug discovery and development. Researchers have also explored the potential of this compound in targeted drug delivery systems, where its stereochemistry and functional groups can be exploited to enhance specificity and efficacy.

In addition to its role in peptide synthesis, this compound has been investigated for its potential applications in biotechnology. The stereochemistry at the second carbon atom is critical for determining the biological activity of the compound, as it influences how the molecule interacts with cellular components. Recent advancements in chiral synthesis techniques have enabled more efficient production of this enantiomerically pure compound, further enhancing its utility in research and development.

The methyl group attached to the pentanamide chain adds another layer of complexity to this molecule, potentially influencing its solubility, stability, and bioavailability. Studies have shown that such modifications can significantly impact the pharmacokinetic properties of a compound, making it an attractive candidate for drug design.

Moreover, the integration of computational chemistry tools has provided deeper insights into the molecular interactions of CAS No. 2648935-47-9. Advanced molecular modeling techniques have been employed to predict binding affinities and optimize structural features for improved therapeutic outcomes. These computational approaches have complemented experimental studies, accelerating the discovery process and reducing costs associated with traditional trial-and-error methods.

In conclusion, CAS No. 2648935-47-9 represents a significant advancement in organic chemistry with wide-ranging applications in biochemistry, pharmacology, and biotechnology. Its unique structure, including the Fmoc protecting group and stereochemical configuration, positions it as a valuable tool in modern drug discovery and development efforts.

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